Senolytic Selectivity: 4-Methoxychalcone vs. Fisetin and 4-Bromo-4′-Methoxychalcone in Senescent Endothelial Cells
In a 2024 study evaluating 11 chalcone derivatives for anti-senescence activity, 4-methoxychalcone demonstrated significantly increased cytotoxicity in senescent human aortic endothelial cells (HAEC) compared to young HAEC, with its anti-senescence effects on HAEC exceeding those of the benchmark senolytic fisetin [1]. Compared to its brominated analog 4-bromo-4′-methoxychalcone, 4-methoxychalcone exhibited distinct cell-type selectivity, with higher selectivity of the brominated compound toward HAEC over IMR90 fibroblasts attributed specifically to the 4-methoxy substitution at ring A (R1) [1].
| Evidence Dimension | Anti-senescence effect / Senolytic selectivity |
|---|---|
| Target Compound Data | Selective cytotoxicity toward senescent HAEC vs. young HAEC; anti-senescence effect > fisetin |
| Comparator Or Baseline | Fisetin (benchmark senolytic); 4-Bromo-4′-methoxychalcone; 9 other chalcone derivatives |
| Quantified Difference | Significant IC50 difference between senescent and young HAEC (quantified in full study); anti-senescence effect exceeded fisetin |
| Conditions | Replicative senescence human aortic endothelial cells (HAEC) and human fetal lung fibroblasts (IMR90) |
Why This Matters
This evidence establishes 4-methoxychalcone as a validated senolytic candidate with quantifiable selectivity exceeding fisetin, directly supporting its procurement for senescence-related research.
- [1] Tien XY, Lee YK, Wong PF, Khor YS, Murugan DD, Abdullah I. Anti-senescence effects of 4-methoxychalcone and 4-bromo-4′-methoxychalcone on human endothelial cells. Drug Discov Ther. 2024; 18(3):199-206. View Source
